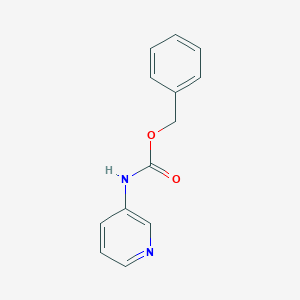

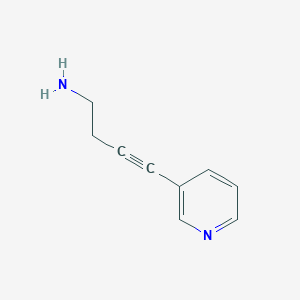

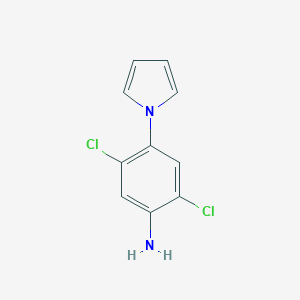

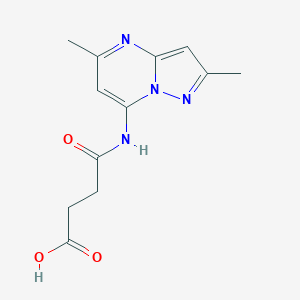

2,5-二氯-4-(1H-吡咯-1-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves the chlorination of aniline derivatives and subsequent interaction with pyrrole units. Although direct synthesis specific to 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline is not detailed, similar compounds have been synthesized through various organic synthesis techniques, including condensation reactions and the use of catalysts to facilitate the formation of the desired aniline and pyrrole linkage (Akkurt, M., Mohamed, S., Elremaily, M. A. A., Santoyo-González, F., & Albayati, M. R., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline shows a planar backbone characteristic of iminopyrrole structures. This planarity is crucial for the compound's interaction with light and potential electronic applications. Dihedral angles between the pyrrole and benzene rings indicate the degree of planarity and conjugation within the molecule, affecting its electronic properties (B. Su, Wang, J.-X., Liu, X.-Y., & Li, Q.-D., 2013).

Chemical Reactions and Properties

Chemical reactions involving pyrrole anilines often lead to the formation of dimers and polymers through intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions play a significant role in the self-assembly and supramolecular chemistry of these compounds, potentially leading to materials with novel properties (Gale, P. A., Navakhun, K., Camiolo, S., Light, M., & Hursthouse, M., 2002).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure, including solubility, melting points, and crystal structure. These properties are crucial for the application of these compounds in materials science, particularly in creating molecular electronics and photovoltaic devices. The coplanarity and conjugation within the molecule can affect its optical properties, which are relevant for applications in dye-sensitized solar cells and light-emitting diodes (Krishnan, S., Kaliyaperumal, T., Marimuthu, R., & Velusamy, S., 2021).

Chemical Properties Analysis

Chemical properties such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions like electrophilic substitution are critical for understanding the compound's behavior in chemical syntheses and its potential use as a building block in organic synthesis. The presence of chloro and pyrrol groups in the molecule can significantly affect its reactivity patterns, making it a versatile compound for synthetic chemistry (Petrova, O., Sagitova, E., Ushakov, I., Sobenina, L., Mikhaleva, A., & Trofimov, B., 2015).

科学研究应用

结构分析和分子设计

相关氯代-N-[1-(1H-吡咯-2-基)乙叉基]苯胺的研究表明,吡咯和苯胺骨架上的氯取代非常重要。这些化合物表现出独特的平面骨架,并且以其结构特征而著称,例如吡咯和苯环之间的二面角,其会影响它们的化学反应性和物理性质 (Su 等人,2013)。此类特征对于设计具有特定功能的分子至关重要,表明在材料科学和分子工程中具有潜在应用。

发光材料和电致发光

对包含吡咯和苯胺衍生物的四齿双环金属化铂配合物的研究揭示了在电致发光和发光器件中应用的巨大潜力。这些配合物表现出较高的量子产率,并且覆盖了广泛的发射光谱,使其适用于有机发光二极管 (OLED)。该研究强调了吡咯-苯胺骨架的结构排列和电子性质在实现理想的光物理特性中的作用 (Vezzu 等人,2010)。

新型化合物的合成

吡咯衍生物与苯胺的反应性已被探索用于合成新型有机化合物,例如亚氨基吡咯并-腈和二氰基乙烯基吡咯。这些反应展示了吡咯-苯胺结构在有机合成中的多功能性,从而产生了在制药和材料科学中具有潜在应用的化合物 (Petrova 等人,2015)。

金属离子传感

对噻吩基吡咯衍生物的研究证明了吡咯-苯胺骨架在开发荧光、金属离子敏感单体中的效用。这些化合物在与金属离子相互作用后表现出显着的荧光变化,表明在选择性传感和环境监测中的应用 (Ayranci & Ak,2016)。

作用机制

Target of Action

Similar compounds have been shown to exhibit action againstDHFR and enoyl ACP reductase enzymes , which play crucial roles in cellular metabolism and bacterial fatty acid synthesis, respectively.

Mode of Action

It’s suggested that the compound might interact with its targets throughhydrogen bonding interactions

Biochemical Pathways

Given its potential targets, it may impact pathways related tocellular metabolism and bacterial fatty acid synthesis . The downstream effects of these interactions would depend on the specific cellular context and require further investigation.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Result of Action

Compounds with similar structures have shownantibacterial and antitubercular properties , suggesting that 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline might have similar effects.

属性

IUPAC Name |

2,5-dichloro-4-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c11-7-6-10(8(12)5-9(7)13)14-3-1-2-4-14/h1-6H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAHFPXQFRBNRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C(=C2)Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379192 |

Source

|

| Record name | 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline | |

CAS RN |

175135-55-4 |

Source

|

| Record name | 2,5-Dichloro-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate](/img/structure/B68274.png)

![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)

![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)